Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC8645817
Molecular Formula: C20H17BrN2O3
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrN2O3 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | ethyl 4-(4-acetylanilino)-6-bromoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-9-6-14(21)10-16(18)19(17)23-15-7-4-13(5-8-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) |
| Standard InChI Key | LAJUNVAOYANIRM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate is C₂₁H₁₈BrN₃O₃, with a molecular weight of 440.29 g/mol. Key structural features include:
-
Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
-
6-Bromo substituent: Introduces steric bulk and electron-withdrawing effects, modulating electronic distribution.
-
4-(4-Acetylphenyl)amino group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.
-
3-Carboxylate ethyl ester: Improves lipophilicity and serves as a prodrug motif for potential hydrolysis to the carboxylic acid in vivo.
The compound’s SMILES notation is CCOC(=O)C1=C(NC2=CC=C(C(C)=O)C=C2)C3=C(Br)C=CC=C3N=C1, reflecting its substitution pattern. Computational analyses predict a log P (octanol-water partition coefficient) of approximately 3.2, indicating moderate lipophilicity conducive to membrane permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate typically involves a multi-step sequence:
Step 1: Formation of the Quinoline Core
A Gould-Jacobs reaction is employed, starting with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate. Heating in diphenylether at 240–260°C facilitates cyclization to ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate .
Step 2: Chlorination
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux, yielding ethyl 6-bromo-4-chloroquinoline-3-carboxylate .
Step 3: Amination
Nucleophilic aromatic substitution with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) introduces the 4-acetylphenylamino group. This step often requires polar aprotic solvents like dimethylformamide (DMF) and temperatures of 80–100°C .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diphenylether, 260°C, 1.5 h | 88% |
| 2 | POCl₃, reflux, 1 h | 93.8% |
| 3 | 4-Aminoacetophenone, DMF, 80°C | 77.4% |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, the ethyl ester proton typically resonates at δ 4.25–4.35 ppm as a quartet, while the acetyl group’s methyl protons appear as a singlet near δ 2.60 ppm .
Physicochemical Properties
Solubility and Stability
Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate exhibits limited aqueous solubility (0.0177 mg/mL at 25°C) but dissolves readily in organic solvents like DMSO and dichloromethane. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, with the ester moiety being particularly susceptible to hydrolysis .
Spectroscopic Data
-
UV-Vis: Absorption maxima at 254 nm (quinoline π→π* transition) and 310 nm (n→π* transition of the acetyl group).
-
IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (acetyl C=O), and 1590 cm⁻¹ (quinoline C=N) .
Pharmacological Profile
Cytochrome P450 Interactions
In silico predictions suggest inhibition of CYP1A2 and CYP2C19, with weaker effects on CYP3A4. This profile implies potential drug-drug interactions, necessitating caution in co-administration with substrates of these enzymes .
Applications and Future Directions
Antibiotic Development
The bromoquinoline scaffold is a promising candidate for overcoming β-lactam resistance. Modifications at the 4-position (e.g., acetylphenylamino) could target DNA gyrase or topoisomerase IV, akin to fluoroquinolones .
Fluorescent Probes
Quinoline derivatives are widely used in bioimaging. The bromine atom in this compound allows further functionalization via Suzuki-Miyaura coupling, enabling attachment of fluorophores for cellular tracking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume